2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10ClF3O. It is characterized by the presence of a chlorophenyl group and a trifluorophenyl group attached to a propiophenone backbone. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 2-chlorobenzoyl chloride with 3,4,5-trifluorophenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl and trifluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The trifluorophenyl group enhances its binding affinity and specificity towards certain targets, while the chlorophenyl group can modulate its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2’-Chloro-4’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone: Similar structure with an additional fluorine atom.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains multiple chlorine atoms and a trifluoromethyl group.
3,4,5-Trifluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a ketone.
Uniqueness
2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific combination of chlorophenyl and trifluorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-2-1-3-10(11)14(20)6-5-9-7-12(17)15(19)13(18)8-9/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQNLALRDPNNRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645020 |
Source
|
Record name | 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-24-0 |
Source
|
Record name | 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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